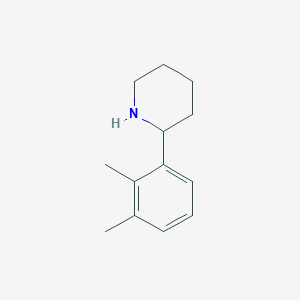
2-(2,3-Dimethylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 2,3-dimethylphenyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)piperidine typically involves the reaction of 2,3-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to improve the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-(2,3-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
科学的研究の応用
2-(2,3-Dimethylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-(2,3-Dimethylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
2-(2,6-Dimethylphenyl)piperidine: Similar structure but with different substitution pattern on the aromatic ring.
2-(3,4-Dimethylphenyl)piperidine: Another isomer with different methyl group positions.
2-(2,5-Dimethylphenyl)piperidine: Features methyl groups at the 2 and 5 positions on the aromatic ring.
Uniqueness
2-(2,3-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the aromatic ring can affect the compound’s ability to interact with molecular targets, making it distinct from other isomers.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
2-(2,3-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-14-13/h5-7,13-14H,3-4,8-9H2,1-2H3 |
InChIキー |
QFINNNRDSLWINE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2CCCCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)
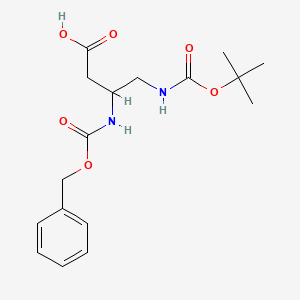

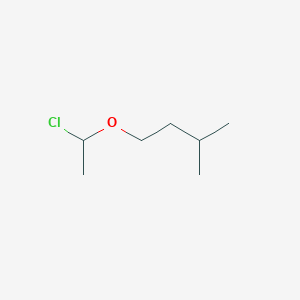
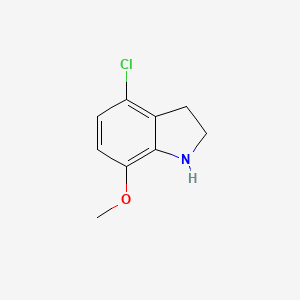
![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)

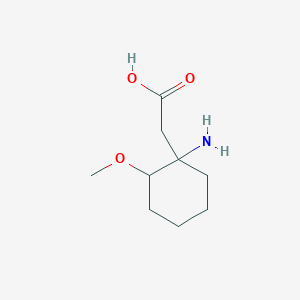
![8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13313800.png)
![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)
![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-3-yl)amine](/img/structure/B13313823.png)

